N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Overview
Description
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a tetrahydrobenzimidazole core
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
It is suggested that the compound may have antitumor activity . This suggests that it could interact with cellular targets to inhibit the growth of tumor cells .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.
Result of Action
It is suggested that the compound may have antitumor activity . This suggests that the compound could have a cytotoxic effect on tumor cells .
Action Environment
The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels of psns . This suggests that the compound could be sensitive to changes in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of 4-(trifluoromethoxy)benzyl alcohol: This can be achieved by treating 4-(trifluoromethoxy)benzyl chloride with a suitable base such as sodium hydride in a solvent like methyl t-butyl ether.
Conversion to 4-(trifluoromethoxy)benzyl trichloroacetimidate: The alcohol is then reacted with trichloroacetonitrile at low temperatures (0°C) to form the trichloroacetimidate.
Cyclization to form the benzimidazole core: The intermediate is then subjected to cyclization reactions under specific conditions to form the tetrahydrobenzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Materials Science: It can be incorporated into materials for electronic or optical applications due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethoxy)benzyl)-1H-imidazole-1-carboxamide
- 4-(trifluoromethoxy)benzyl trichloroacetimidate
Uniqueness
N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a trifluoromethoxy group and a tetrahydrobenzimidazole core. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)24-12-4-1-10(2-5-12)8-20-15(23)11-3-6-13-14(7-11)22-9-21-13/h1-2,4-5,9,11H,3,6-8H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZQTUNLUMXFPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124338 | |
Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-66-0 | |
Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361393-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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